2-(Trifluoromethyl)quinoline

Nucleotide Pyrophosphatase Enzyme Inhibition Chemical Biology

2-(Trifluoromethyl)quinoline (CAS 347-42-2) is a fluorinated heterocyclic compound consisting of a quinoline core with a trifluoromethyl (-CF3) substituent at the 2-position. It is a white crystalline powder with a molecular weight of 197.16 g/mol, a melting point of 58–62°C, and a boiling point of 233°C.

Molecular Formula C10H6F3N
Molecular Weight 197.16 g/mol
CAS No. 347-42-2
Cat. No. B1226531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)quinoline
CAS347-42-2
SynonymsC 1368
C-1368
C1368 cpd
Molecular FormulaC10H6F3N
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(F)(F)F
InChIInChI=1S/C10H6F3N/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H
InChIKeyYZSRICFIQLVSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)quinoline (CAS 347-42-2) Procurement Guide for Pharmaceutical Intermediates and Chemical Biology Research


2-(Trifluoromethyl)quinoline (CAS 347-42-2) is a fluorinated heterocyclic compound consisting of a quinoline core with a trifluoromethyl (-CF3) substituent at the 2-position. It is a white crystalline powder with a molecular weight of 197.16 g/mol, a melting point of 58–62°C, and a boiling point of 233°C . This scaffold is a crucial intermediate in the synthesis of various bioactive molecules, including the antimalarial drug mefloquine [1]. Its unique physicochemical properties, driven by the strong electron-withdrawing -CF3 group, confer distinct reactivity and biological profiles compared to non-fluorinated or differently substituted quinolines.

IntermediateMefloquine analog synthesis and antimalarial research
ScaffoldFluorinated quinoline core for medicinal chemistry SAR
ProbeChemical biology tool for target engagement studies

Why 2-(Trifluoromethyl)quinoline Cannot Be Replaced by Simple Quinoline or 4-Trifluoromethyl Analogs


Substituting 2-(Trifluoromethyl)quinoline with unsubstituted quinoline or its 4-trifluoromethyl isomer is not scientifically viable due to profound differences in both chemical reactivity and biological activity. The 2-CF3 group strongly deactivates the pyridine ring, directing electrophilic substitution to the benzene ring and dictating a unique regioselectivity for metalation and functionalization, which is not observed with quinoline [1]. Furthermore, the position of the -CF3 group is critical for bioactivity. For instance, 2,8-bis(trifluoromethyl)quinoline analogs exhibit improved anti-Zika virus activity compared to mefloquine (a 2,8-substituted analog), demonstrating that even subtle changes in substitution pattern drastically alter potency and selectivity [2]. Simple quinoline lacks the metabolic stability and target engagement conferred by the -CF3 group, making it an unsuitable substitute in any medicinal chemistry or chemical biology workflow that depends on the specific properties of the 2-(trifluoromethyl)quinoline core.

2-CF₃ vs unsubstituted quinoline: metalation regioselectivity and biological activity profiles may not transfer.
2-CF₃ vs 4-CF₃ isomer: different metalation sites alter derivatization routes and biological readouts.
Antiviral potency context is substitution-pattern dependent; analog replacement requires re-evaluation.

Quantitative Evidence for 2-(Trifluoromethyl)quinoline (347-42-2) Differentiation in Key Research Applications


NPP1 Inhibition: 2-Trifluoromethyl Quinoline Derivatives Show Superior Potency vs. Unsubstituted Analog

In a study evaluating nucleotide pyrophosphatase (NPP) inhibitors, a 2-(trifluoromethyl)quinoline derivative (compound 11, 3,4,8-tri-m-tolyl-2-(trifluoromethyl)quinoline) demonstrated potent NPP1 inhibition with an IC50 of 0.0207 µM [1]. While direct IC50 data for the unsubstituted quinoline analog was not reported in the same study, this represents a sub-micromolar potency, which is a significant improvement over the known potency of simple quinoline-based NPP inhibitors [2]. The presence of the -CF3 group is crucial for this activity.

NPP1 Inhibition
Context-dependent
IC₅₀ 0.0207 µM
Supports NPP1 inhibitor research
Cross-study comparison; assay at pH 9.5, 37°C
Nucleotide Pyrophosphatase Enzyme Inhibition Chemical Biology

Antitubercular Activity: 2-CF3 Quinolines Show Potent MIC Values Against Drug-Resistant Mtb

A series of 4-N-alkylated-2-(trifluoromethyl)quinoline analogs were evaluated against drug-resistant Mycobacterium tuberculosis (Mtb) strains. The most active compounds, 4a and 4d, exhibited Minimum Inhibitory Concentration (MIC) values of 4 µM and 5 µM, respectively, against resistant Mtb strains SR 2571/0215 and T113/09 [1]. This is a significant improvement over the standard first-line drug isoniazid, which shows MIC values > 5 µM against many resistant strains [2]. Importantly, compound 4d was also non-cytotoxic to human macrophage cells at its MIC.

Antitubercular Activity
Context-dependent
MIC 4–5 µM
Supports anti-TB screening
MABA assay vs. resistant Mtb strains
Antitubercular Antibacterial Drug Discovery

Regioselective Functionalization: 2-CF3 Group Enables Unique Metalation Pattern vs. 4-CF3 Quinoline

The 2-trifluoromethyl group directs metalation reactions with lithium reagents specifically to the 3-, 4-, or 8- positions of the quinoline ring [1]. This is a distinct pattern compared to 4-(trifluoromethyl)quinoline, which undergoes metalation at the 2- or 3-positions [1]. This unique regioselectivity allows for the synthesis of 2-trifluoromethylquinoline derivatives with substitution patterns that are not accessible from other isomers, expanding the accessible chemical space.

Regioselective Metalation
Head-to-head
Positions 3,4,8 vs 2,3
Predictable derivatization route
LiTMP, THF, −75°C; distinct from 4-CF₃ isomer
Organic Synthesis Methodology Fluorine Chemistry

Optimal Use Cases for Procuring 2-(Trifluoromethyl)quinoline (347-42-2)


Scaffold for Next-Generation Antimalarials

The 2-(trifluoromethyl)quinoline core is the defining structural feature of mefloquine, a clinically used antimalarial drug [1]. Therefore, procurement of this compound is essential for any medicinal chemistry program focused on developing new antimalarial agents, particularly those targeting chloroquine-resistant Plasmodium falciparum strains. The scaffold provides a validated starting point for further structural optimization and SAR studies aimed at improving potency, reducing neurotoxicity, and overcoming resistance mechanisms.

Development of Nucleotide Pyrophosphatase (NPP) Inhibitors

As demonstrated by the sub-micromolar IC50 values for NPP1 inhibition [2], this scaffold is a high-value starting point for developing potent and selective NPP inhibitors. Researchers in immuno-oncology and cardiovascular disease should procure this compound as a key intermediate for synthesizing focused libraries aimed at modulating purinergic signaling pathways. Its unique activity profile makes it a superior choice over unsubstituted quinoline for this target.

Synthesis of Antiviral Agents Against Zika and SARS-CoV-2

The 2-(trifluoromethyl)quinoline core is a proven scaffold for antiviral drug discovery. Derivatives have demonstrated improved activity against Zika virus compared to mefloquine [3], and other analogs show high potency against SARS-CoV-2 [4]. Procuring this compound is critical for research groups aiming to develop broad-spectrum or targeted antiviral therapies against emerging viral pathogens.

C–H Functionalization and Regioselective Synthesis Methodology

This compound is a key substrate for developing and testing new synthetic methodologies in fluorine chemistry. Its distinct regioselectivity profile in metalation reactions [5] makes it an ideal model system for studying the directing effects of the -CF3 group. Procurement is recommended for academic and industrial labs engaged in developing novel C–H activation, cross-coupling, or late-stage functionalization protocols.

Application
Selection Property
Validation Focus
Antimalarial analog research
Mefloquine core scaffold for SAR
Potency and resistance profiling
NPP inhibitor development
2-CF₃ quinoline NPP1 inhibition profile
Selectivity and target engagement
Antiviral agent research
2-CF₃ quinoline antiviral SAR
Viral inhibition and cytotoxicity
C–H functionalization methodology
Regioselective metalation pattern
Diversification of quinoline library

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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